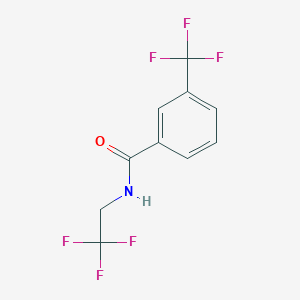

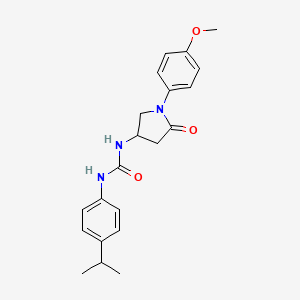

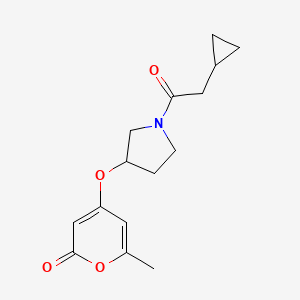

1-Benzhydryl-3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques

Research into the synthesis of tri-substituted ureas, including compounds similar to the query compound, has provided insights into their preparation methods. A study by Iriepa and Bellanato (2013) detailed the synthesis of tri-substituted ureas containing N-methylpiperazine, phenyl, and N-heterocyclic substituents. Their work emphasized spectroscopic, structural, and conformational analyses, revealing fast inter-conversion of the piperazine ring and amino-imino tautomerism for thiazole derivatives (Iriepa & Bellanato, 2013).

Microwave-Assisted Synthesis

Another approach detailed by Li and Chen (2008) involved the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This method yielded satisfactory results and highlighted the efficiency of microwave irradiation in enhancing reaction times and yields (Li & Chen, 2008).

Biological Activity and Applications

Antimicrobial and Anti-Proliferative Activities

Al-Mutairi et al. (2019) explored the antimicrobial and anti-proliferative potentials of novel compounds, including 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives. Their findings indicated significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, underscoring the therapeutic potential of such compounds (Al-Mutairi et al., 2019).

Diuretic Activity

Ergena et al. (2022) assessed the diuretic activity of substituted 1,3,4-thiadiazoles, discovering an increase in urinary excretion of water and electrolytes in animal models. This research suggests potential applications of thiadiazole derivatives in managing conditions requiring diuresis (Ergena, Rajeshwar, & Solomon, 2022).

Chemical Characterization and Modification

Characterization of Isothioureas

The work by Cruz et al. (2007) on the synthesis and characterization of S-methylisothioureas derived from 2-aminobenzothiazole contributed to understanding the chemical properties and potential modifications of thiadiazole-containing compounds. Their research detailed the synthesis process and provided insights into the molecular structure through NMR spectroscopy and X-ray analysis (Cruz et al., 2007).

Propiedades

IUPAC Name |

1-benzhydryl-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c1-17-22(32-28-27-17)23(30)29-14-12-18(13-15-29)16-25-24(31)26-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18,21H,12-16H2,1H3,(H2,25,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIPMSHJUYWNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)

![2-(2,4-dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2620759.png)

![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2620760.png)

![N-(2-anilino-3-methylbutyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2620762.png)

![2-methyl-5-oxo-N-(4-phenoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620764.png)

![2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2620771.png)